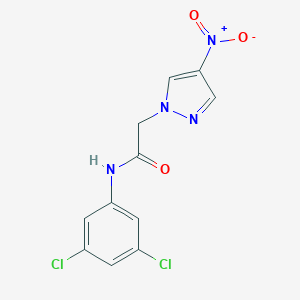
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide, also known as ENMC, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyrazole carboxamides and has been found to be useful in various biological studies due to its unique chemical properties.
Mecanismo De Acción
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide exerts its anti-inflammatory effects by inhibiting the activity of COX-2 and 5-LOX enzymes. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. 5-LOX, on the other hand, is responsible for the production of leukotrienes, which are also involved in the inflammatory response. By inhibiting these enzymes, 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide reduces the production of these inflammatory mediators and thus reduces inflammation.
Biochemical and Physiological Effects:
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. Additionally, 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide in lab experiments is its ability to selectively inhibit the activity of COX-2 and 5-LOX enzymes. This allows researchers to study the role of these enzymes in various biological processes. However, one of the limitations of using 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide. One potential area of research is the development of more soluble derivatives of 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide that can be more easily administered in lab experiments. Additionally, further studies are needed to investigate the potential therapeutic uses of 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide in various inflammatory diseases. Finally, the role of 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide in other biological processes, such as apoptosis and cell proliferation, should also be investigated.
Métodos De Síntesis
The synthesis of 1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide involves the reaction of 2-methoxy-4-nitrophenylhydrazine with ethyl 2-oxo-2-(pyrazol-5-yl) acetate in the presence of a base. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes play a crucial role in the production of inflammatory mediators in the body, and their inhibition has been found to be useful in the treatment of various inflammatory diseases.
Propiedades
Nombre del producto |
1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C13H14N4O4 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
2-ethyl-N-(2-methoxy-4-nitrophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O4/c1-3-16-11(6-7-14-16)13(18)15-10-5-4-9(17(19)20)8-12(10)21-2/h4-8H,3H2,1-2H3,(H,15,18) |
Clave InChI |
XSKCLVCNAOLVML-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
SMILES canónico |
CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)




![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B213619.png)
![5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B213620.png)
![Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B213622.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B213624.png)

